molecular formula C5H4N4S B1588073 7H-Purine-8-thiol CAS No. 583-40-4

7H-Purine-8-thiol

Cat. No.: B1588073
CAS No.: 583-40-4
M. Wt: 152.18 g/mol
InChI Key: VABISHCLVYMGAU-UHFFFAOYSA-N
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Description

7H-Purine-8-thiol is a sulfur-containing derivative of purine, a heterocyclic aromatic organic compound. Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes. The addition of a thiol group (-SH) to the purine structure imparts unique chemical properties, making this compound an interesting compound for scientific research and industrial applications.

Future Directions

Future research could focus on the development of novel purine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . The cyanation of purines, for example, has received a great deal of attention due to their biological activities such as antimalarial activity .

Biochemical Analysis

Biochemical Properties

7H-Purine-8-thiol plays a crucial role in biochemical reactions, particularly in the context of purine metabolism. It interacts with several enzymes, including xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase (HPRT). These interactions are essential for the conversion of hypoxanthine to xanthine and subsequently to uric acid. Additionally, this compound acts as an antimetabolite, inhibiting the synthesis of nucleotides and interfering with DNA and RNA synthesis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting cell proliferation and inducing apoptosis. This compound affects cell signaling pathways, particularly those involved in purine metabolism and nucleotide synthesis. It also impacts gene expression by inhibiting the transcription of genes involved in cell growth and division .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzymes such as xanthine oxidase and HPRT, inhibiting their activity. This inhibition leads to a decrease in the production of nucleotides, which are essential for DNA and RNA synthesis. Additionally, this compound induces changes in gene expression by inhibiting the transcription of genes involved in cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term exposure to this compound has been shown to cause significant changes in cellular function, including reduced cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit cell proliferation without causing significant toxicity. At high doses, this compound can cause severe toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the purine salvage pathway. It interacts with enzymes such as xanthine oxidase and HPRT, which are essential for the conversion of hypoxanthine to xanthine and uric acid. This compound also affects metabolic flux and metabolite levels by inhibiting the synthesis of nucleotides .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound tends to accumulate in tissues with high rates of cell proliferation, such as the liver and bone marrow .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. It is directed to these compartments through specific targeting signals and post-translational modifications. The activity and function of this compound are influenced by its localization, as it interacts with enzymes and other biomolecules within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Purine-8-thiol can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions or catalytic processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 7H-Purine-8-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Disulfides: Formed through oxidation of the thiol group.

    Thioethers: Result from nucleophilic substitution reactions.

Comparison with Similar Compounds

Uniqueness: 7H-Purine-8-thiol is unique due to its specific substitution pattern and the presence of the thiol group at the 8-position. This structural feature imparts distinct chemical reactivity and biological activity, differentiating it from other purine derivatives.

Properties

IUPAC Name

7,9-dihydropurine-8-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABISHCLVYMGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401387
Record name 8-Mercaptopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583-40-4
Record name Purine-8-thiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Mercaptopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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